1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol
Description
Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWLSMDOJHTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-amino-4-(trifluoromethyl)phenyl]-4-piperidinol typically involves the construction of the piperidinol ring system attached to a substituted aniline derivative bearing a trifluoromethyl group. The key steps include:
- Formation of the piperidine ring with a hydroxyl group at the 4-position (piperidinol).
- Introduction of the 2-amino-4-(trifluoromethyl)phenyl substituent at the nitrogen (1-position) of the piperidinol.
- Reduction and functional group transformations to achieve the amino group on the aromatic ring.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 2-Amino-4-(trifluoromethyl)aniline or its derivatives serve as the aromatic amine precursor.
- 4-Piperidone or 4-piperidinol derivatives provide the piperidine backbone with the hydroxyl group.
- Reagents such as potassium trimethylsilanolate (TMSOK), oxalyl chloride, and hydrogenation catalysts are employed in intermediate steps.
Stepwise Synthesis Approach
Step A: Formation of Intermediate (III) via Nucleophilic Substitution
- The aromatic amine (compound of formula II) is reacted with potassium trimethylsilanolate (TMSOK) in a suitable solvent such as 2-methyltetrahydrofuran (MeTHF).
- The reaction temperature is maintained between 50°C and 80°C, preferably 65-70°C, for 2-3 hours to ensure complete conversion.
- The reaction is exothermic, with temperature rising to 40-50°C during addition.
- After reaction completion, the mixture is quenched with water and acidified to pH 1 with hydrochloric acid.
- The organic layer is separated, washed, concentrated, and the residue is purified by suspension in a toluene/methylcyclohexane mixture, filtered, and dried to yield the intermediate compound (III).
Step B: Conversion of Intermediate (III) to Acid Chloride Intermediate (IV)
- The intermediate (III) is reacted with oxalyl chloride in a suitable solvent under controlled temperature to form the acid chloride.
- Subsequently, the acid chloride is reacted with an alcohol to form the ester intermediate (IV).
- Isolation and purification follow standard organic synthesis protocols.
Step C: Hydrogenation to Obtain Final Product
- The ester intermediate (IV) undergoes catalytic hydrogenation in the presence of a suitable catalyst (e.g., Raney nickel) and solvent (e.g., ethanol).
- Hydrogen pressure is maintained around 8 kg/cm², with temperature ranging from 20°C to 80°C.
- This step reduces nitro groups to amino groups and completes the formation of 1-[2-amino-4-(trifluoromethyl)phenyl]-4-piperidinol.
Alternative Synthetic Routes and Modifications
- Alkylation approaches have been used to introduce the aryl group at the nitrogen of the piperidinol ring.
Two main strategies exist:
Alkylation-First Approach: The nitrogen is first alkylated with the aromatic substituent, followed by modification of the 4-position on the piperidine ring.
Alkylation-Second Approach: The 4-position is modified first (e.g., by Grignard or alkyllithium reagents), followed by alkylation at the nitrogen.
These approaches involve Grignard or lithiation reactions to install the trifluoromethyl-substituted aryl group.
- Protecting groups such as tert-butyloxycarbonyl (Boc) may be used to control reactivity during multi-step synthesis.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Step A (Nucleophilic substitution) | Potassium trimethylsilanolate (TMSOK) | 2-Methyltetrahydrofuran (MeTHF) | 65-70 | 2-3 hours | Exothermic addition, quench with water and acidify |
| Step B (Acid chloride formation) | Oxalyl chloride, alcohol | Suitable organic solvent | Controlled | Variable | Formation of acid chloride intermediate |
| Step C (Hydrogenation) | Raney nickel catalyst, hydrogen gas | Ethanol | 20-80 | Variable | Reduction of nitro to amino group |
| Alkylation (Alternative) | Alkyl halides, Grignard or alkyllithium reagents | Dry organic solvents | Reflux or room temp | Hours to days | Protecting groups may be used |
Research Findings and Yields
- The nucleophilic substitution step yields intermediate compounds with high efficiency (~90%) as per HPLC and NMR analysis.
- Hydrogenation steps produce the target compound with good purity and yield, supported by spectral data (1H NMR, 13C NMR, HR-EI-MS).
- Alkylation-based modifications allow for structural diversification, with yields varying depending on substituents and reaction conditions.
- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity and purity at each stage.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic substitution + hydrogenation | TMSOK, MeTHF, oxalyl chloride, Raney Ni | High yield, well-established steps | Requires careful temperature control |
| Alkylation-first approach | Alkyl halides, Grignard reagents, protecting groups | Enables substitution diversity | Some reactions show incomplete conversion |
| Alkylation-second approach | Grignard reagents, Boc protection, acid deprotection | Alternative route for substitution | Multi-step, requires protection/deprotection |
Chemical Reactions Analysis
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol derivatives in managing diabetes. A notable investigation demonstrated that certain piperidine derivatives exhibited remarkable in vivo antidiabetic activity, acting as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R). This mechanism aids in reducing food intake and improving glucose handling in both normal and diabetic patients .
Key Findings:
- The compound's derivatives showed significant inhibition of metabolic enzymes such as α-glucosidase and acetylcholinesterase, which are critical for glucose metabolism .
- These findings suggest a promising role in developing new antidiabetic therapies.
Anti-Tuberculosis Properties
The compound has been evaluated for its anti-tuberculosis activity. A study identified 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol as a lead compound with notable anti-tuberculosis properties, demonstrating minimum inhibitory concentrations (MIC) ranging from 1.4 to 18.8 μg/mL against Mycobacterium tuberculosis .
Research Insights:
- The compound was synthesized and tested against various strains, showing effective inhibition of bacterial growth.
- Despite its efficacy, some derivatives exhibited side effects during in vivo testing, highlighting the need for further optimization to enhance therapeutic indices .
Neuropharmacological Applications
Piperidine derivatives, including 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, have been explored for their neuropharmacological effects. Research indicates that these compounds can act as potential therapeutic agents for neurological disorders such as Alzheimer’s disease by inhibiting key enzymes involved in neurodegeneration .
Notable Observations:
- The compound showed promise in modulating neurotransmitter systems, which could be beneficial in treating cognitive decline associated with aging and neurodegenerative diseases.
- Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.
Cancer Therapeutics
There is emerging evidence supporting the use of piperidine-based compounds in cancer therapy. Specifically, 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol has been investigated for its inhibitory effects on tyrosine kinases involved in cancer proliferation .
Clinical Relevance:
- The compound demonstrated efficacy against proliferative diseases such as leukemia and other cancers linked to deregulated angiogenesis.
- These findings underscore the importance of further research into its mechanisms and applications in oncology.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol include:
- Enzyme Inhibition: The compound inhibits various metabolic enzymes, which is crucial for its antidiabetic and neuroprotective effects.
- Receptor Modulation: It acts on specific receptors (e.g., GLP-1R), enhancing insulin secretion and reducing appetite.
Case Studies and Research Findings
| Study Focus | Key Results | Implications |
|---|---|---|
| Antidiabetic Activity | Positive modulation of GLP-1R | Potential for new diabetes treatments |
| Anti-Tuberculosis | MIC values between 1.4 - 18.8 μg/mL | Effective against Mycobacterium tuberculosis |
| Neuropharmacology | Inhibition of neurodegenerative enzymes | Possible treatment for Alzheimer's disease |
| Cancer Therapy | Inhibition of tyrosine kinases | Therapeutic potential in leukemia |
Mechanism of Action
The mechanism of action of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol and related analogs:
Key Observations:
- Substituent Position : The meta-CF₃ analog (CAS 2249-28-7) exhibits distinct electronic effects compared to the para-CF₃ configuration in the target compound, which may influence receptor affinity .
- Functional Groups: Replacement of the amino group with nitro () reduces hydrogen-bonding capacity, likely decreasing solubility and bioavailability.
Pharmacokinetic and Pharmacodynamic Comparisons
- Penfluridol : The bis(4-fluorophenyl)butyl chain enhances lipophilicity, contributing to its prolonged plasma half-life (>40 hours in rabbits, 227 hours in dogs) and tissue distribution . This contrasts with the target compound, which lacks such lipophilic extensions.
- Compound 8 (): The 2-naphthyl ketone moiety improves solubility in methanol and DMSO, suggesting polar substituents enhance formulation flexibility compared to the target compound .
Biological Activity
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is C12H13F3N2O, with a molecular weight of 290.24 g/mol. The trifluoromethyl group enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
The primary mechanisms through which 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to modulation of metabolic pathways. For instance, it has shown potential as an inhibitor of α-glucosidase, impacting glucose metabolism .
- Receptor Binding : It interacts with various receptors, influencing physiological responses. Research indicates that it may act as a positive allosteric modulator for the GLP-1 receptor, which is crucial in glucose handling and appetite regulation .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol derivatives. The compound has demonstrated significant α-glucosidase inhibitory activity, which is essential for managing postprandial blood glucose levels.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol | 8.9 ± 0.2 | Strong α-glucosidase inhibitor |
| Acarbose | 610.7 ± 0.1 | Standard comparator |
This data indicates that the compound is approximately 69 times more effective than acarbose, a commonly used antidiabetic drug .
Analgesic Properties
The compound has also been evaluated for analgesic properties. A related study found that derivatives of piperidinols exhibited significant analgesic effects in animal models.
| Compound | Analgesic Potency (relative to standard) |
|---|---|
| Antrafenine (related derivative) | 6-9 times more potent than glafenine and aminopyrine |
This suggests that the piperidinol scaffold can be optimized for enhanced pain relief .
Study on Antitubercular Activity
A notable study focused on the antitubercular properties of derivatives of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL against Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Stereochemistry |
|---|---|---|
| Compound 4b | 1.4 | R |
| Compound 4m | 1.7 | S |
While these compounds showed promising activity, they also exhibited significant side effects in vivo, highlighting the need for further optimization .
In Vitro Studies on Enzyme Inhibition
In vitro assays have confirmed that various derivatives of the compound effectively inhibit key metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II).
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 201.16 ± 30.84 |
| BChE | 245.73 ± 51.28 |
| hCA I & II | 58.26 ± 9.36 - 144.37 ± 19.03 |
These results suggest potential applications in treating neurological disorders and diabetes .
Q & A
Q. How can reaction scalability be ensured for multi-gram synthesis without compromising purity?
- Methodological Answer : Transition from batch to flow chemistry for critical steps (e.g., amination). Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Optimize workup procedures (e.g., silica gel chromatography vs. recrystallization in ethanol/water) to maintain >98% purity at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
